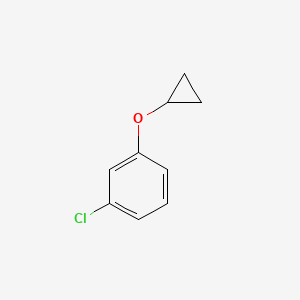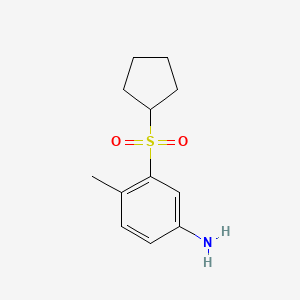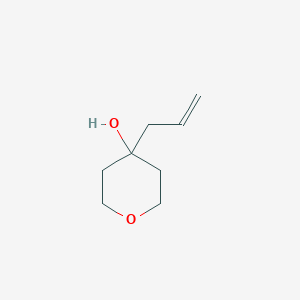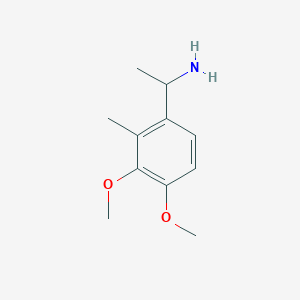
1-Chloro-3-cyclopropoxybenzene
Descripción general
Descripción
1-Chloro-3-cyclopropoxybenzene, also known as 3-(cyclopropoxy) chlorobenzene, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a cyclopropoxy group attached to it . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling.
Physical And Chemical Properties Analysis
This compound is a colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Applications
1-Chloro-3-cyclopropoxybenzene is a chemical compound that exhibits a range of reactivities and has diverse applications in various scientific research areas. The compound's unique structural properties enable it to undergo various chemical transformations, contributing to its utility in synthetic chemistry and material science.
Ring-Opening Reactions and Chlorination
The compound is involved in ring-opening reactions, specifically in the presence of iodobenzene dichloride, leading to products bearing chlorine atoms. This reaction is notable for its versatility, accepting various donor and acceptor groups, thus broadening the scope of chemical synthesis (Garve et al., 2014).
Isotope Analysis and Its Impact
Research has focused on the isotopic abundance ratios of compounds similar to this compound, exploring how alterations in these ratios can influence the physicochemical and thermal properties of the compound. Such studies are instrumental in understanding the compound's behavior in different environmental and experimental conditions (Trivedi et al., 2016).
Electrochemical Sensing
The compound's structural analogs have been used in developing electrochemical sensors. These studies are crucial in detecting and quantifying environmental pollutants, reflecting the compound's potential in environmental monitoring and protection (Ruiz-Córdova et al., 2018).
Photoisomerization and Molecular Interaction
The compound's derivatives are studied for their photoisomerization behavior, a reaction that is significant in the development of photoresponsive materials. These materials have applications in creating molecular switches and other devices that respond to light (Sakamoto et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-3-cyclopropyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFZQPTQPMBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)



![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)


![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)